1,2-cyclohexanedione (4-nitrophenyl)hydrazone
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Overview
Description
1,2-cyclohexanedione (4-nitrophenyl)hydrazone: is an organic compound with the molecular formula C12H13N3O3 It is a derivative of cyclohexanedione and is characterized by the presence of a hydrazone group attached to a 4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-cyclohexanedione (4-nitrophenyl)hydrazone can be synthesized through the reaction of 1,2-cyclohexanedione with 4-nitrophenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is monitored using techniques like Thin Layer Chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-cyclohexanedione (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,2-cyclohexanedione (4-aminophenyl)hydrazone.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of 1,2-cyclohexanedione (4-aminophenyl)hydrazone.
Substitution: Formation of various substituted hydrazones.
Scientific Research Applications
1,2-cyclohexanedione (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-cyclohexanedione (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, the nitrophenyl moiety can participate in electron transfer reactions, making the compound useful in redox chemistry.
Comparison with Similar Compounds
1,2-cyclohexanedione (4-aminophenyl)hydrazone: Similar structure but with an amino group instead of a nitro group.
1,2-cyclohexanedione (4-methylphenyl)hydrazone: Contains a methyl group instead of a nitro group.
1,2-cyclohexanedione (4-chlorophenyl)hydrazone: Contains a chlorine atom instead of a nitro group.
Uniqueness: 1,2-cyclohexanedione (4-nitrophenyl)hydrazone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in redox reactions and as a precursor for further functionalization.
Properties
IUPAC Name |
(2Z)-2-[(4-nitrophenyl)hydrazinylidene]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12-4-2-1-3-11(12)14-13-9-5-7-10(8-6-9)15(17)18/h5-8,13H,1-4H2/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGSLBNCOXOGEC-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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